![molecular formula C18H13NO5 B2868413 N-(1,3-benzodioxol-5-ylmethyl)-2-oxochromene-3-carboxamide CAS No. 325810-66-0](/img/structure/B2868413.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-oxochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(1,3-benzodioxol-5-ylmethyl)-2-oxochromene-3-carboxamide” appears to contain several functional groups, including a benzodioxole, a carboxamide, and a chromene . These groups are common in many biologically active compounds, including pharmaceuticals and natural products .
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the carboxamide group in this compound might undergo reactions like hydrolysis or reduction . The benzodioxole group could potentially participate in electrophilic aromatic substitution reactions.Scientific Research Applications
- Researchers have investigated the antitumor potential of this compound. Specifically, an amuvatinib derivative, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (referred to as compound 6 ), has shown efficacy in tumor cells experiencing glucose starvation .
- The synthesis and characterization of novel benzo[d][1,3]dioxole derivatives, including compounds related to N-(2H-1,3-benzodioxol-5-ylmethyl)-2-oxochromene-3-carboxamide, have been explored .
- The mTOR pathway plays a critical role in cell growth and survival. Some derivatives of this compound exhibit selective toxicity by inhibiting mTOR upon glucose starvation .
Antitumor Activity
Medicinal Chemistry
Mechanistic Target of Rapamycin (mTOR) Inhibition
Histone Deacetylase (HDAC) Inhibition
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-17(13-8-12-3-1-2-4-14(12)24-18(13)21)19-9-11-5-6-15-16(7-11)23-10-22-15/h1-8H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYINRFRIDYIOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-oxochromene-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.